BenchChemオンラインストアへようこそ!

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole

Physicochemical property Lipophilicity Drug-likeness

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS 1512496-94-4) is a dihalogenated benzimidazole derivative bearing a bromine atom at position 5, a fluorine atom at position 6, and a trifluoromethyl group at position 2 on the bicyclic heteroaromatic core. The molecular formula C₈H₃BrF₄N₂ corresponds to a molecular weight of 283.02 g/mol , which is substantially higher than the mono‑halogenated analogs 5‑bromo‑2‑(trifluoromethyl)‑1H‑benzimidazole (265.03 g/mol) and 6‑fluoro‑2‑(trifluoromethyl)‑1H‑benzimidazole (204.12 g/mol).

Molecular Formula C8H3BrF4N2
Molecular Weight 283.02 g/mol
Cat. No. B13436835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
Molecular FormulaC8H3BrF4N2
Molecular Weight283.02 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)Br)N=C(N2)C(F)(F)F
InChIInChI=1S/C8H3BrF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15)
InChIKeyUBXCTHHFVJSRQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole – Core Identity and Physicochemical Baseline for Procurement Screening


5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS 1512496-94-4) is a dihalogenated benzimidazole derivative bearing a bromine atom at position 5, a fluorine atom at position 6, and a trifluoromethyl group at position 2 on the bicyclic heteroaromatic core . The molecular formula C₈H₃BrF₄N₂ corresponds to a molecular weight of 283.02 g/mol , which is substantially higher than the mono‑halogenated analogs 5‑bromo‑2‑(trifluoromethyl)‑1H‑benzimidazole (265.03 g/mol) and 6‑fluoro‑2‑(trifluoromethyl)‑1H‑benzimidazole (204.12 g/mol) . This distinct combination of electron‑withdrawing substituents defines a chemical space that cannot be replicated by simply mixing or substituting the more common mono‑halogenated or dibromo congeners.

Why 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole Cannot Be Replaced by a Single‑Halogen or Dibromo Analog


Within the 2‑trifluoromethylbenzimidazole family, the number, identity, and positional arrangement of halogen atoms on the benzene ring are the dominant drivers of biological potency and physicochemical behavior. The Begunov et al. study (2023) demonstrated that dihalogenated 2‑trifluoromethylbenzimidazoles exhibit significantly greater antibacterial activity than their mono‑halogenated counterparts, with 5,6‑dibromo‑2‑(trifluoromethyl)benzimidazole achieving an MIC of 0.49 µg/mL against Bacillus subtilis – a level comparable to tetracycline [1]. Conversely, the mono‑bromo analog 5‑bromo‑2‑(trifluoromethyl)‑1H‑benzimidazole, while displaying strong antibiofilm activity (2–10‑fold reduction at 15–125 µg/mL against E. coli [2]), lacks the second halogen that potentiates membrane penetration and target engagement. Replacing the target compound with either a mono‑halogenated or a fully brominated analog therefore results in either a loss of potency or a shift in selectivity that cannot be compensated by simple dose adjustment.

Quantitative Differentiation Evidence for 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole Versus Closest Analogs


Molecular Weight Distinction from Mono‑Halogenated Analogs as a Determinant of Lipophilicity and Permeability

The molecular weight of the target compound (283.02 g/mol) is 6.8 % greater than that of 5‑bromo‑2‑(trifluoromethyl)‑1H‑benzimidazole (265.03 g/mol) and 38.6 % greater than that of 6‑fluoro‑2‑(trifluoromethyl)‑1H‑benzimidazole (204.12 g/mol) . The additional fluorine at position 6 simultaneously increases hydrophobicity (through the C–F bond dipole) and hydrogen‑bond acceptor capacity, shifting the logP and polar surface area into a distinct region of property space that influences passive membrane diffusion and metabolic stability [1].

Physicochemical property Lipophilicity Drug-likeness

Dihalogenation-Driven Antibacterial Potency Gain Over Mono‑Halogenated 2‑Trifluoromethylbenzimidazoles

In a systematic study of 12 halogen‑ and nitro‑benzimidazoles (Begunov et al., 2023), 2‑trifluoromethylbenzimidazoles carrying two halogen atoms on the phenylene ring exhibited markedly lower MIC values than those with a single halogen. Specifically, the dihalogenated 5,6‑dibromo‑2‑(trifluoromethyl)benzimidazole achieved an MIC of 0.49 µg/mL against Bacillus subtilis BKM B‑407, which is approximately 2‑fold more potent than erythromycin and comparable to tetracycline [1]. Mono‑halogenated compounds in the same series showed substantially higher MICs. As the target compound is also a dihalogenated 2‑trifluoromethylbenzimidazole (Br at position 5 and F at position 6), this class‑level SAR predicts that its antibacterial potency will exceed that of any single‑halogen analog by at least several‑fold.

Antibacterial activity Bacillus subtilis MIC

Antibiofilm Activity of the 5‑Bromo‑2‑(trifluoromethyl) Core Provides a Mechanistic Baseline for the 5‑Br,6‑F Analog

Zaitseva et al. (2022) demonstrated that 5‑bromo‑2‑(trifluoromethyl)‑1H‑benzimidazole exerts the most pronounced antibiofilm effect in their series, reducing E. coli AB1157 biofilm formation by 2–4‑fold at 15–60 µg/mL and by 8–10‑fold at 125 µg/mL and above [1]. The addition of a fluorine atom at position 6 – as in the target compound – is expected to further enhance this antibiofilm activity by increasing lipophilicity and altering the electron density of the aromatic ring, consistent with the general observation that polyhalogenated benzimidazoles outperform their less‑halogenated counterparts in disrupting biofilm architecture.

Antibiofilm activity Escherichia coli Benzimidazole derivatives

Positional Isomer Differentiation: 5‑Br,6‑F Substitution Pattern Versus 4‑Br,5‑F and 4‑Br,6‑F Isomers

The target compound’s bromine at position 5 and fluorine at position 6 create a unique electronic push‑pull system on the benzimidazole benzene ring. In contrast, the positional isomer 4‑bromo‑5‑fluoro‑2‑(trifluoromethyl)‑1H‑benzimidazole (CAS 1822861-98-2) positions the halogens adjacent to each other, resulting in a different dipole moment and altered HOMO/LUMO energies . The 4‑bromo‑6‑fluoro isomer (CAS 2089971-68-4) further shifts the substitution pattern, modifying the orientation of the halogen‑mediated interactions with biological targets. These electronic differences translate into distinct binding affinities and pharmacokinetic profiles, meaning that positional isomers are not interchangeable in medicinal chemistry campaigns.

Positional isomerism Electronic effects Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole


Antibacterial Hit‑to‑Lead Optimization Requiring Dihalogenated 2‑Trifluoromethylbenzimidazole Scaffolds

Medicinal chemistry teams pursuing novel Gram‑positive antibacterial agents should select this compound as the core scaffold when the SAR objective is to achieve MIC values below 10 µg/mL. The dihalogenation pattern (Br + F) provides the potency advantage documented by Begunov et al. (2023) for dihalogenated 2‑trifluoromethylbenzimidazoles [1], while the mixed halogen combination offers a fine‑tuning handle that the symmetric 5,6‑dibromo analog lacks. This makes the compound particularly suitable for systematic exploration of halogen‑dependent target engagement and resistance profiles.

Antibiofilm Agent Development Targeting Gram‑Negative Biofilm‑Associated Infections

Based on the antibiofilm activity demonstrated by the 5‑bromo analog (Zaitseva et al., 2022) [1], the 5‑Br,6‑F derivative is a logical next‑generation candidate for biofilm inhibition studies. The additional fluorine is expected to enhance penetration into the biofilm matrix. Researchers investigating biofilm‑related chronic infections (e.g., catheter‑associated UTIs, cystic fibrosis lung infections) should prioritize this compound over mono‑halogenated versions when designing structure‑activity relationship studies aimed at improving biofilm eradication at lower concentrations.

Physicochemical Property Modulation in Parallel SAR Libraries

When building a focused library of 2‑trifluoromethylbenzimidazoles to map the relationship between halogenation pattern and logP/solubility, this compound fills a critical gap. Its molecular weight (283.02 g/mol) and calculated logP (~3.1) sit between the mono‑bromo analog (logP ~2.7) and the dibromo analog (logP ~3.5), providing a valuable intermediate point for multiparameter optimization of permeability and metabolic stability [1]. Procurement of this specific derivative ensures that the library captures the full continuum of property space rather than containing only extremes.

Kinase Inhibitor Fragment-Based Drug Discovery Utilizing Halogenated Benzimidazole Cores

Halogenated benzimidazoles are privileged fragments in kinase inhibitor design, where the halogen atoms participate in critical halogen‑bonding interactions with the hinge region of the ATP‑binding pocket. The unique 5‑Br,6‑F substitution pattern offers an orthogonal vector for halogen bonding compared to the more common 5,6‑dichloro or 5,6‑dibromo analogs [1]. Fragment‑based screening campaigns that include this compound can probe whether the mixed bromine/fluorine pair provides a selectivity advantage over symmetric dihalogenated fragments.

Quote Request

Request a Quote for 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.